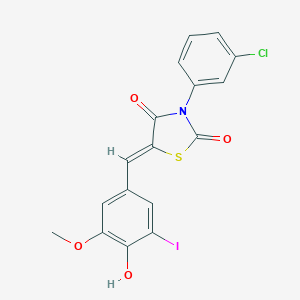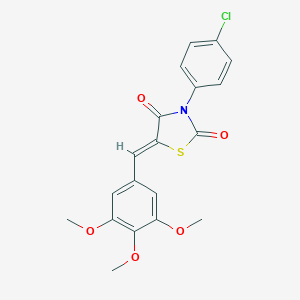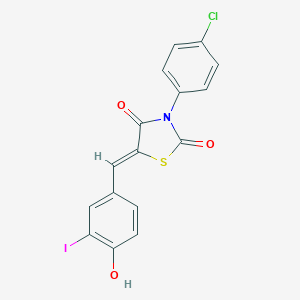
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases. However, the limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
In research on 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione include exploring its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis process. Additionally, the compound's pharmacokinetics and toxicity profile need to be thoroughly evaluated to determine its suitability for clinical trials.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported using different methods. One of the most common methods involves the reaction of 3-chlorobenzaldehyde with 4-hydroxy-3-iodo-5-methoxybenzaldehyde in the presence of potassium hydroxide and ethanol. The resulting product is then reacted with thiosemicarbazide and glacial acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been reported to reduce blood glucose levels in diabetic animals.
Propiedades
Nombre del producto |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H11ClINO4S |
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClINO4S/c1-24-13-6-9(5-12(19)15(13)21)7-14-16(22)20(17(23)25-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
Clave InChI |
XTZOATUBLZMKKE-AUWJEWJLSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)
![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)



![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)
![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)



